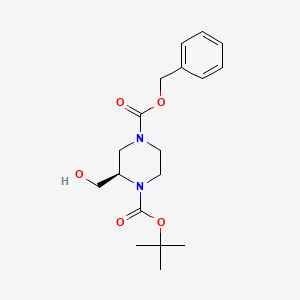(R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
CAS No.: 930782-89-1
Cat. No.: VC3819872
Molecular Formula: C18H26N2O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 930782-89-1 |
|---|---|
| Molecular Formula | C18H26N2O5 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-O-benzyl 4-O-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1 |
| Standard InChI Key | UINOMZOGOKYFHD-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-, 2-, and 4-positions with a tert-butyloxycarbonyl (Boc) group, a benzyloxycarbonyl (Cbz) group, and a hydroxymethyl moiety, respectively. The (R)-configuration at the second carbon ensures stereochemical precision, which is pivotal for its role in asymmetric synthesis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Melting Point | Not explicitly reported |
| Solubility | Soluble in DMSO, methanol |
| Storage Conditions | 2–8°C, sealed, dry environment |
The tert-butyl and benzyl groups enhance steric protection during synthetic reactions, while the hydroxymethyl group offers a reactive site for further functionalization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), tert-butyl singlet (δ 1.4 ppm), and hydroxymethyl protons (δ 3.5–4.0 ppm). IR analysis reveals carbonyl stretches at 1700–1750 cm, consistent with ester functionalities .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential protection of the piperazine ring. A common route begins with (R)-piperazine-2-methanol, where:
-
The primary amine is protected with a benzyl chloroformate (Cbz) group.
-
The secondary amine is protected with di-tert-butyl dicarbonate (Boc).
-
The hydroxymethyl group is introduced or retained via controlled oxidation or reduction steps .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Cbz Protection | Benzyl chloroformate, base |
| 2 | Boc Protection | Di-tert-butyl dicarbonate |
| 3 | Hydroxymethyl Introduction | Reduction of ketone |
This multi-step process ensures high enantiomeric purity (>97%), as validated by chiral HPLC .
Applications in Pharmaceutical Development
Role as a Chiral Intermediate
The compound’s stereochemistry makes it indispensable in synthesizing active pharmaceutical ingredients (APIs) with strict enantiomeric requirements. For example, it is used in the production of mGluR5 (metabotropic glutamate receptor 5) modulators, which are investigated for Alzheimer’s disease and schizophrenia .
Neurological and Cardiovascular Targets
APIs derived from this intermediate often target ion channels and G-protein-coupled receptors (GPCRs). Its hydroxymethyl group enables conjugation with pharmacophores, enhancing blood-brain barrier permeability in neurotherapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume